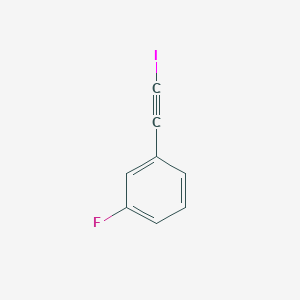

1-Fluoro-3-(iodoethynyl)benzene

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C8H4FI |

|---|---|

分子量 |

246.02 g/mol |

IUPAC 名称 |

1-fluoro-3-(2-iodoethynyl)benzene |

InChI |

InChI=1S/C8H4FI/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H |

InChI 键 |

QZXPGJSXTOUDCF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)F)C#CI |

产品来源 |

United States |

Synthetic Methodologies for 1 Fluoro 3 Iodoethynyl Benzene

Direct Iodination Approaches

The most straightforward method for the synthesis of 1-fluoro-3-(iodoethynyl)benzene is the direct iodination of 1-ethynyl-3-fluorobenzene. This transformation involves the reaction of the terminal alkyne with an iodine source, often in the presence of a catalyst or an activating agent, to directly install the iodine atom onto the alkyne terminus.

Oxidative Iodination of Terminal Alkynes

Oxidative iodination represents a prominent strategy for the synthesis of 1-iodoalkynes. These methods typically employ an iodine source in a higher oxidation state or a combination of an iodide salt with an oxidant.

The efficiency and selectivity of the iodination of terminal alkynes can be significantly influenced by the choice of catalyst and reagents. Various catalytic systems have been developed to promote this transformation under mild and efficient conditions.

Inexpensive and mild inorganic bases have proven to be effective catalysts for the 1-iodination of terminal alkynes using N-iodosuccinimide (NIS) as the iodine source. mdpi.comresearchgate.net Among common inorganic bases like sodium carbonate (Na2CO3), potassium carbonate (K2CO3), sodium bicarbonate (NaHCO3), and potassium bicarbonate (KHCO3), K2CO3 has been identified as a particularly effective catalyst. mdpi.comresearchgate.net For instance, the reaction of phenylacetylene (B144264) with NIS in methanol (B129727) at 40°C, catalyzed by a small amount of K2CO3, can yield the corresponding 1-iodoalkyne in high yield within a short reaction time. mdpi.comresearchgate.net

Table 1: Inorganic Base-Catalyzed Iodination of Phenylacetylene with NIS mdpi.comresearchgate.net

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| K2CO3 (1.5) | Methanol | 40 | 10 | 97.6 |

| Na2CO3 | Methanol | 40 | - | Lower Yield |

| NaHCO3 | Methanol | 40 | - | Lower Yield |

| KHCO3 | Methanol | 40 | - | Lower Yield |

This table showcases the superior catalytic activity of K2CO3 in the iodination of a model terminal alkyne.

Organic bases have also been successfully employed to catalyze the iodination of terminal alkynes with NIS. mdpi.comresearchgate.net 4-Dimethylaminopyridine (DMAP) has emerged as a highly efficient catalyst for this transformation, providing excellent yields of 1-iodoalkynes. mdpi.comresearchgate.net While stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used, milder and less expensive organic bases like DMAP offer a practical alternative. mdpi.comresearchgate.net

Table 2: Organic Base-Catalyzed Iodination of Terminal Alkynes with NIS mdpi.comresearchgate.net

| Catalyst | Base Type | Efficacy |

|---|---|---|

| DMAP | Mild Organic Base | High |

| Et3N | Mild Organic Base | Moderate |

| DBU | Strong Organic Base | High |

This table compares the effectiveness of different organic bases in the iodination reaction.

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), in combination with an iodide source, provide a powerful system for the chemoselective iodination of alkynes. nih.govacs.org The choice of the iodide source is crucial in determining the degree of iodination. nih.govacs.org The use of tetrabutylammonium (B224687) iodide (TBAI) with PIDA specifically leads to the monoiodination of terminal alkynes. nih.govacs.org In contrast, employing potassium iodide (KI) with PIDA results in di-iodination. nih.gov This methodology allows for precise control over the reaction outcome and is applicable to both aromatic and aliphatic alkynes, affording the desired products in good yields. nih.gov These reagents are part of a broader class of hypervalent iodine compounds that are valued in organic synthesis for their oxidizing properties and environmental friendliness. nih.gov

N-Iodosuccinimide (NIS) is a widely used and effective electrophilic iodinating agent for the synthesis of 1-iodoalkynes from terminal alkynes. mdpi.comresearchgate.netrsc.org It offers advantages such as high functional group tolerance and chemoselectivity. mdpi.com The activation of NIS is often necessary and can be achieved using various catalysts, including inorganic bases like K2CO3, organic bases like DMAP, and other systems like γ-Al2O3. mdpi.comresearchgate.netrsc.org The development of methods utilizing mild and inexpensive catalysts for NIS activation is a continuous area of research to improve the economic and environmental profile of the synthesis of 1-iodoalkynes. mdpi.comresearchgate.net

Solvent and Reaction Condition Parameters

The choice of solvent and reaction conditions is paramount in achieving high yields and purity of this compound. A variety of systems have been explored, each with its own set of advantages.

Commonly employed solvents include acetonitrile (B52724) (MeCN) and methanol (CH3OH). Acetonitrile is favored for many iodination reactions due to its ability to dissolve a wide range of organic substrates and inorganic salts. organic-chemistry.org For instance, a combination of (diacetoxyiodo)benzene, potassium iodide (KI), and a catalytic amount of copper(I) iodide (CuI) in acetonitrile has been shown to be highly effective, often leading to complete conversion in as little as 30 minutes at room temperature. organic-chemistry.org

Another effective system involves the use of N-iodosuccinimide (NIS) as the iodine source. In one approach, the reaction is mediated by neutral γ-alumina (γ-Al2O3) in acetonitrile at 80°C, furnishing the desired iodoalkyne in high yield within an hour. rsc.org The use of molecular sieves (4 Å) is also noted in this system to ensure anhydrous conditions. rsc.org The reaction is sensitive to the type of alumina (B75360) used, with neutral alumina providing the best results compared to acidic or basic alumina. rsc.org

Methanol has also been utilized as a solvent, particularly in electrochemical methods or when using specific oxidizing agents. researchgate.net The reaction temperature is a critical parameter, with most modern methods operating at or near room temperature to enhance selectivity and minimize side reactions. organic-chemistry.orgresearchgate.net However, some protocols, like the aforementioned alumina-mediated synthesis, may require elevated temperatures to drive the reaction to completion. rsc.org Reaction times can vary significantly, from a few minutes to several hours, depending on the specific reagents and conditions employed. organic-chemistry.orgrsc.org

Table 1: Comparison of Solvent and Reaction Conditions for Iodoalkyne Synthesis

| Iodine Source | Catalyst/Additive | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| (Diacetoxyiodo)benzene/KI | CuI | Acetonitrile | Room Temp. | 30 min | Excellent | organic-chemistry.org |

| N-Iodosuccinimide (NIS) | γ-Al2O3, 4 Å MS | Acetonitrile | 80 °C | 1 h | Excellent | rsc.org |

| Iodoform (B1672029) (CHI3) | - | - | - | - | Moderate to High | acs.org |

| Elemental Iodine (I2) | n-Butyllithium | THF | -78 °C to RT | 1.5 h | - | rsc.org |

Precursor Chemistry: Functionalization of 1-Ethynyl-3-fluorobenzene

The direct functionalization of 1-ethynyl-3-fluorobenzene is the most common and efficient strategy for the synthesis of this compound. organic-chemistry.orgorganic-chemistry.org 1-Ethynyl-3-fluorobenzene is a readily available starting material, characterized by its terminal alkyne proton, which can be readily substituted with an iodine atom under appropriate conditions. chemimpex.comsigmaaldrich.comsigmaaldrich.com

The key to this transformation is the generation of an electrophilic iodine species ("I+") or the formation of an acetylide intermediate that can react with a suitable iodine source. organic-chemistry.orgrsc.org Several methods have been developed to achieve this transformation:

Metal-Catalyzed Iodination: Copper(I) salts are frequently used to catalyze the iodination of terminal alkynes. organic-chemistry.org In a typical procedure, a mixture of 1-ethynyl-3-fluorobenzene, an iodine source like potassium iodide, and an oxidant such as (diacetoxyiodo)benzene is treated with a catalytic amount of copper(I) iodide. organic-chemistry.org The reaction is believed to proceed through a copper acetylide intermediate, which then reacts with the electrophilic iodine species.

Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene serve as both an oxidant and a source of the iodinating species. organic-chemistry.orgorganic-chemistry.org These reagents are known for their mild reaction conditions and high efficiency. organic-chemistry.org

Iodination with N-Iodosuccinimide (NIS): NIS is a popular and easy-to-handle electrophilic iodine source. rsc.orgorganic-chemistry.org Its reactivity can be enhanced by the addition of catalysts or promoters. For example, the combination of NIS with silver nitrate (B79036) (AgNO3) or a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective. rsc.org Acetic acid can also be used to activate NIS for the chemoselective iodination of terminal alkynes under metal-free conditions. organic-chemistry.org

Alternative Synthetic Pathways

While the direct iodination of 1-ethynyl-3-fluorobenzene is the most prevalent method, alternative pathways to iodoalkynes exist. One such method involves a one-pot homologation/double elimination procedure starting from benzylic bromides and iodoform (CHI3). acs.org This approach avoids the use of excess triphenylphosphine, which is a drawback of the classical Corey-Fuchs iodoalkynylation. acs.org Although not specifically detailed for this compound, this methodology offers a potential alternative starting from a suitable fluorinated benzyl (B1604629) bromide.

Another general approach involves the iodination of metal acetylides, which are typically generated by treating a terminal alkyne with a strong base like n-butyllithium, followed by the addition of elemental iodine. rsc.org This method, while effective, often requires cryogenic temperatures and strictly anhydrous conditions. rsc.org

Scalability Considerations for Preparation

For the large-scale production of this compound, several factors must be considered. The cost and availability of starting materials and reagents are of primary importance. The use of expensive metal catalysts or complex ligands may be prohibitive for industrial-scale synthesis. rsc.org Therefore, methods that utilize inexpensive and readily available reagents, such as the γ-Al2O3-mediated synthesis with NIS, are highly desirable. rsc.org This particular protocol has been noted for its potential for large-scale preparation. rsc.org

Reaction conditions also play a crucial role in scalability. Processes that operate at or near ambient temperature and pressure are generally easier and less costly to scale up than those requiring extreme temperatures or high pressures. Furthermore, the simplicity of the workup and purification procedures is a significant consideration. Methods that provide high yields and purity with minimal side products are preferred to avoid complex and costly purification steps. researchgate.net The generation of waste is another critical aspect; processes that minimize waste, particularly hazardous waste, are more environmentally and economically viable. rsc.org

Green Chemistry Perspectives in Iodoalkyne Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for iodoalkynes. The ideal synthesis would utilize non-toxic, renewable starting materials, employ catalytic rather than stoichiometric reagents, and minimize the generation of waste. rsc.orgresearchgate.net

In the context of this compound synthesis, several approaches align with green chemistry principles:

Catalytic Systems: The use of catalytic amounts of copper(I) iodide is a step towards a greener process compared to stoichiometric reagents. organic-chemistry.org

Solid-Supported Reagents: The use of γ-Al2O3 as a recyclable solid support for the iodination reaction is a significant advancement. rsc.org Alumina is an inert and inexpensive material, and its use can simplify product purification and reduce waste. rsc.org The study demonstrated that the alumina and molecular sieves could be reused at least once without a significant decrease in yield. rsc.org

Atom Economy: Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. The direct iodination of terminal alkynes generally has good atom economy.

Solvent Choice: The use of greener solvents or solvent-free conditions is a key goal. While acetonitrile is a common solvent, its toxicity is a concern. Research into alternative, more environmentally benign solvents is ongoing.

The development of methods that avoid heavy metals and hazardous reagents is a continuous effort in the field. rsc.org For instance, metal-free iodination using NIS activated by acetic acid presents a greener alternative to some metal-catalyzed processes. organic-chemistry.org

Reactivity and Mechanistic Investigations of 1 Fluoro 3 Iodoethynyl Benzene

Transition Metal-Catalyzed Transformations

Transition metals play a pivotal role in activating the carbon-iodine and carbon-carbon triple bonds of 1-fluoro-3-(iodoethynyl)benzene, facilitating the construction of complex molecular architectures. The choice of metal catalyst and reaction conditions dictates the outcome of the transformation, leading to the formation of new carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds. rsc.orgntu.edu.tw

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for activating the alkyne moiety of this compound, enabling a variety of transformations. nih.gov

While specific examples of gold-catalyzed alkynylative cyclization of this compound with allenoates are not extensively detailed in the provided search results, the general reactivity of arylalkynes in such transformations is well-established. nih.gov In a typical reaction, a gold(I) catalyst activates the alkyne, making it susceptible to nucleophilic attack. In the context of a reaction with an allenoate, the allene (B1206475) can act as the nucleophile, leading to a cascade of bond formations and rearrangements to produce complex cyclic structures. The specific substitution pattern of the arylalkyne, including the presence of a fluorine atom, can influence the regioselectivity and stereoselectivity of the cyclization.

Gold catalysts are known to mediate a variety of other transformations involving arylalkynes. These include tandem cyclization-oxidation reactions and the synthesis of various heterocyclic and carbocyclic skeletons. nih.gov For instance, gold(I)-catalyzed reactions of o-alkylphenol substrates with haloalkynes can lead to the formation of vinyl benzofuran (B130515) derivatives through a cascade cyclization/hydroarylation process. nih.gov

Copper catalysis is a significant area in organic chemistry due to the low toxicity and cost-effectiveness of copper. rsc.org Copper-catalyzed reactions provide efficient pathways for C-H functionalization, allowing for the direct formation of C-C, C-N, C-O, and C-S bonds. rsc.orgrsc.org While a specific study on the copper-catalyzed C-H functionalization of this compound was not found, the general principles of such reactions are applicable. For instance, copper catalysts have been successfully employed in the C-H amination of various nitrogen-containing heterocycles. researchgate.netresearchgate.net However, it has been noted that in some copper-mediated alkynylation reactions of N-fluorosulfonamides, (iodoethynyl)benzene (B1606193) itself failed to yield the desired product, suggesting potential challenges with this substrate class under certain conditions. rsc.org

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a prime example. nih.govrsc.org this compound, possessing both an iodo and an ethynyl (B1212043) group, can in principle participate in Sonogashira-type reactions either as the alkyne component or, after deiodination, as the aryl halide component is not the primary focus.

More relevant is the use of related fluoro-iodo-aryl compounds in Sonogashira couplings. For example, the palladium-catalyzed Sonogashira cross-coupling of 5-substituted-1,2,3-triiodobenzenes with various arylacetylenes has been shown to be highly regioselective, with the coupling occurring exclusively at the less sterically hindered terminal C-I bonds. nih.gov In a specific instance, the synthesis of 1-((4-chlorophenyl)ethynyl)-5-fluoro-2,3-diiodobenzene was achieved in a 42% yield. nih.gov This demonstrates the feasibility of palladium-catalyzed coupling reactions on fluoro-iodo substituted aromatic rings. The isolation of phenyl palladium(II) iodide complexes after Sonogashira coupling provides insight into the potential fate of the palladium catalyst during the reaction cycle. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

| 5-Fluoro-1,2,3-triiodobenzene | 4-Methoxyphenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 5-Fluoro-1,2-diiodo-3-((4-methoxyphenyl)ethynyl)benzene | - |

| 5-Fluoro-1,2,3-triiodobenzene | 4-Chlorophenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 1-((4-Chlorophenyl)ethynyl)-5-fluoro-2,3-diiodobenzene | 42% nih.gov |

Table 1: Examples of Palladium-Catalyzed Sonogashira Reactions with Fluoro-Iodo-Aryl Substrates

The formation of C-C, C-O, and C-N bonds using transition metal catalysts generally proceeds through a series of fundamental steps. ntu.edu.tw For cross-coupling reactions, these steps typically involve:

Oxidative Addition: The transition metal catalyst inserts into the carbon-halogen bond (e.g., C-I) of the aryl halide.

Transmetalation (for coupling with organometallic reagents) or Alkyne Coordination/Deprotonation (for Sonogashira-type reactions): The second coupling partner is introduced to the metal center.

Reductive Elimination: The two coupled fragments are eliminated from the metal center, forming the new bond and regenerating the active catalyst.

Rhodium(III) catalysis, for instance, has been effectively used for the direct functionalization of C-H bonds to form C-C, C-N, and C-O bonds with unsaturated partners like alkenes and alkynes. rsc.org Similarly, transition-metal-free methods for C-N bond formation have been developed, such as the reaction between alkyl iodides and diazonium salts, which proceeds via a halogen-atom transfer mechanism. nih.gov

The reactivity of this compound in these transformations is influenced by the electronic effects of the fluorine substituent and the steric hindrance around the reactive sites. The electron-withdrawing nature of the fluorine atom can affect the reactivity of the aromatic ring and the acidity of the ethynyl proton.

Gold-Catalyzed Reactions

Radical-Mediated Processes

The reactivity of this compound extends to radical-mediated processes, offering alternative pathways for carbon-carbon bond formation. These reactions often proceed under mild conditions and can be initiated by light, showcasing the versatility of this iodoalkyne in modern synthetic chemistry.

Inverse Sonogashira Coupling Reactions via Alkynyl Radical Intermediates

A significant application of the photoinduced radical generation from this compound is its use in inverse Sonogashira coupling reactions. nih.govresearchgate.netrsc.org The traditional Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com In contrast, the inverse Sonogashira coupling facilitates the direct alkynylation of C(sp²)–H bonds using an alkynyl halide. nih.govrsc.org

A noteworthy advancement in this area is the development of a transition-metal and photocatalyst-free inverse Sonogashira coupling reaction. nih.govresearchgate.netrsc.orgresearchgate.net This process relies on the direct photoexcitation of iodoalkynes like this compound under visible light irradiation. nih.govresearchgate.net Computational studies and mechanistic investigations suggest that the reaction proceeds through an "alkynyl-radical type" transfer rather than the formation of a "free alkynyl radical". rsc.orgnih.govresearchgate.net

Upon photoactivation, the excited state of the iodoalkyne, with its bent geometry, becomes highly reactive and acts as an "alkynyl radical synthetic equivalent". rsc.orgnih.govresearchgate.net This excited species can then react directly with arenes or heteroarenes through a concerted transition state to form a cyclohexadienyl radical intermediate, which then leads to the final cross-coupling product. nih.gov This direct photoexcitation pathway provides a cleaner and more atom-economical alternative to traditional metal-catalyzed methods. nih.govrsc.org

The efficiency of the catalyst-free photoinduced inverse Sonogashira coupling can be influenced by the choice of light source and the presence of basic additives. nih.govresearchgate.net Studies have shown that a variety of light sources can trigger the reaction, with 365 nm LEDs leading to a significant improvement in yield in some cases. nih.govresearchgate.net The reaction has been successfully carried out under blue LED irradiation (λmax = 460 nm). nih.govresearchgate.netrsc.org

| Reactant 1 | Reactant 2 | Light Source | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-fluoro-4-(iodoethynyl)benzene | 1,3,5-trimethoxybenzene | Blue LED (460 nm) | CsF | DCE | 76% | nih.govresearchgate.netrsc.org |

| 1-fluoro-4-(iodoethynyl)benzene | 1,3,5-trimethoxybenzene | 365 nm LED | - | - | 45% | nih.govresearchgate.net |

| Aryl iodoalkynes | 1,3,5-trimethoxybenzene | Blue LED | CsF | DCE | Moderate to good | rsc.orgrsc.org |

Alkynyl Radical Transfer Pathways

The transfer of the alkynyl group from this compound in these radical-mediated reactions is a key mechanistic step. nih.govresearchgate.net As mentioned, evidence points towards an "alkynyl-radical type" transfer rather than the involvement of a free alkynyl radical. rsc.orgnih.govresearchgate.net This distinction is important, as free C(sp)-centered radicals are high-energy species and can be less selective in their reactions. nih.gov

The photoactivated iodoalkyne, acting as an alkynyl radical equivalent, can directly engage with the C(sp²)–H bond of the coupling partner. nih.govresearchgate.net This pathway is considered more favorable than a process involving a discrete, free alkynyl radical. rsc.orgresearchgate.net This direct transfer mechanism, supported by experimental and computational evidence, represents a significant finding in radical chemistry and provides a more controlled and efficient method for alkynylation. nih.govresearchgate.net

Halogen Bonding (XB) Interactions

Beyond its participation in covalent bond-forming reactions, this compound can also engage in non-covalent interactions, specifically halogen bonding (XB). acs.org Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor). acs.org The electrophilic region, often referred to as a "σ-hole," is a region of positive electrostatic potential located on the halogen atom along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). acs.org

In the case of (iodoethynyl)benzene derivatives, the iodine atom acts as the halogen bond donor. acs.org The strength of this interaction can be tuned by modifying the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom in this compound, can enhance the positive character of the σ-hole on the iodine atom, thereby strengthening the halogen bond. nih.gov

Studies have investigated the halogen bonding of para-substituted (iodoethynyl)benzene derivatives with various Lewis bases in solution. acs.org These studies, using NMR binding titrations, have quantified the binding affinities and thermodynamic parameters of these interactions. For example, the binding free enthalpies (ΔG) for the interaction of (iodoethynyl)benzene donors with quinuclidine (B89598) in benzene (B151609) were found to range from -1.1 to -2.4 kcal mol⁻¹, showing a strong linear free-energy relationship with the Hammett parameter σ_para. acs.org This indicates that the electronic effect of the para-substituent directly influences the strength of the halogen bond. acs.org

The ability of iodoalkynes to form halogen bonds is also evident in the solid state, where short I···A (A = acceptor) contacts are observed in crystal structures, often influencing the crystal packing. acs.org This property is significant in the field of crystal engineering and supramolecular chemistry. nih.govnih.gov

| XB Donor | XB Acceptor | Solvent | Binding Free Enthalpy (ΔG, 298 K) | Reference |

|---|---|---|---|---|

| (Iodoethynyl)benzene derivatives | Quinuclidine | Benzene | -1.1 to -2.4 kcal mol⁻¹ | acs.org |

This compound as a Halogen Bond Donor

The iodine atom in this compound serves as a significant halogen bond (XB) donor. This capability is attributed to the presence of a σ-hole, a region of positive electrostatic potential located on the outermost surface of the iodine atom along the axis of the C–I bond. ethz.chnih.gov The electron-withdrawing characteristics of both the ethynyl linker and the fluorine-substituted phenyl group intensify this positive potential, rendering the iodine atom an effective electrophilic center for forming non-covalent bonds with Lewis bases, which act as halogen bond acceptors. nih.govacs.org

The formation of halogen bonds between this compound and various acceptors like amines and other Lewis bases has been studied, revealing the formation of stable complexes. acs.org A defining characteristic of these interactions is the high degree of directionality, with the C–I···A angle (where 'A' is the XB acceptor) being close to 180 degrees. ethz.ch This linearity is a critical factor for its application in designing ordered solid-state structures and functional materials. acs.org

Tuning Halogen Bond Strength through Electronic Substituent Effects

The strength of the halogen bond donated by an (iodoethynyl)benzene derivative can be finely adjusted by altering the substituents on the aromatic ring. acs.org The electronic nature of these substituents directly modulates the magnitude of the σ-hole on the iodine atom. nih.govjyu.fi

Electron-withdrawing groups (EWGs) enhance the electrophilicity of the iodine atom, leading to a more positive σ-hole and consequently, a stronger halogen bond. nih.govjyu.fi Conversely, electron-donating groups (EDGs) decrease the σ-hole's potential, resulting in weaker halogen bonds. jyu.fitamuc.edu For instance, studies on para-substituted (iodoethynyl)benzenes have shown that a nitro group (strong EWG) results in a stronger halogen bond compared to a dimethylamino group (strong EDG). acs.org This principle allows for the rational design of XB donors with tailored interaction strengths. Quantum calculations have shown that for iodobenzene (B50100) derivatives, the effect of substituents on the halogen bond strength diminishes with distance, following the order ortho > meta > para. nsf.govnih.gov

Table 1: Effect of para-Substituents on Halogen Bond Strength in (Iodoethynyl)benzene Derivatives with Quinuclidine

| para-Substituent | Hammett Parameter (σ_para) | Binding Free Enthalpy (-ΔG in kcal/mol) |

| O₂N | 0.81 | 1.9 |

| Me₂N | -0.65 | 1.1 |

Data sourced from NMR binding titrations in C₆D₆ solution. acs.org

Linear Free Energy Relationships (LFERs) in Halogen Bonding

Linear Free Energy Relationships (LFERs) have been effectively used to quantify the impact of substituents on halogen bond strength. A strong linear correlation is often observed between the logarithm of the association constant (log Kₐ) for XB formation and the Hammett (σ) parameters of the substituents on the aromatic ring. acs.org

For the interaction between para-substituted (iodoethynyl)benzene derivatives and the strong Lewis base quinuclidine, a strong LFER with the σ_para_ parameter has been demonstrated. acs.org This relationship confirms that electron-withdrawing substituents systematically increase the binding affinity. The slope of the LFER plot, the reaction constant (ρ), indicates the sensitivity of the halogen bond to electronic perturbations. rsc.org Such quantitative correlations are powerful tools for predicting the strength of halogen bonds in newly designed systems. rsc.org

Theoretical Descriptions of σ-Hole Potentials and Anisotropy on Iodine

Theoretical and computational methods are essential for understanding the electronic properties of this compound that govern its halogen bonding behavior. nih.gov Calculations of the molecular electrostatic potential (ESP) surface clearly illustrate the existence and characteristics of the σ-hole on the iodine atom. researchgate.netresearchgate.net

These calculations reveal an anisotropic distribution of electron density around the iodine. nih.govnih.gov A region of positive potential (the σ-hole) is located along the C–I bond axis, while a belt of negative potential exists in the equatorial region. nih.gov The magnitude of the σ-hole's maximum positive potential (V_s,max_) is a key descriptor that correlates well with the experimentally determined strength of the halogen bond. nih.gov Computational studies have shown that electron-withdrawing substituents on the phenyl ring increase the V_s,max_ value, providing a theoretical basis for the observed trends in halogen bond strength. jyu.fi

Table 2: Calculated Maximum σ-Hole Potentials (V_s,max_) for Substituted Iodobenzenes

| Substituent (R in R–Ph–I) | V_s,max (kcal/mol) in vacuum |

| H | 17.6 |

This table provides a reference value for the parent iodobenzene. The presence of the electron-withdrawing fluoro and ethynyl groups in this compound would be expected to increase this value. nih.gov

Other Electrophilic and Nucleophilic Reaction Pathways

While this compound is a potent halogen bond donor, its reactivity is not limited to non-covalent interactions. The molecule possesses multiple reactive sites that can participate in various electrophilic and nucleophilic reactions.

The carbon-iodine bond is also reactive. The iodine atom can be replaced through various transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, or Suzuki couplings, making it a valuable building block in organic synthesis for creating more complex molecular structures.

Furthermore, the ethynyl group itself is a versatile functional group. The terminal hydrogen, if present in a precursor, is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide. The triple bond can also undergo addition reactions with various electrophiles.

Applications in Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Molecule Synthesis

1-Fluoro-3-(iodoethynyl)benzene serves as a fundamental building block for the assembly of intricate molecular structures. Its reactivity allows for the strategic formation of various chemical bonds, leading to a diverse range of functional molecules.

The iodoethynyl group in this compound is particularly amenable to cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. This reactivity is harnessed to connect the fluoro-iodo-benzene core to other organic fragments, thereby constructing more complex molecular frameworks. For instance, in Sonogashira coupling reactions, the carbon-iodine bond of the ethynyl (B1212043) group can be readily coupled with terminal alkynes in the presence of a palladium catalyst. This allows for the introduction of a wide array of substituents, leading to the synthesis of functional molecules with tailored electronic and steric properties.

| Reaction Type | Reactants | Catalyst | Product Type |

| Sonogashira Coupling | This compound, Terminal Alkyne | Palladium/Copper | Disubstituted Alkynes |

This table illustrates a key reaction type involving this compound for C-C bond formation.

While direct large-scale synthesis of complex oxygen-containing compounds from this compound is not extensively documented in the provided results, the iodoethynyl functionality serves as a precursor for such transformations. For example, the triple bond can undergo hydration reactions, typically catalyzed by mercury or gold salts, to yield α,β-unsaturated ketones or aldehydes. Furthermore, the iodoalkyne can participate in cyclization reactions with oxygen-containing nucleophiles to form heterocyclic compounds like furans or pyrans.

The versatility of the iodoethynyl group extends to the synthesis of nitrogen-containing molecules. For example, it can undergo reactions with nitrogen-based nucleophiles. A significant application is in [3+2] cycloaddition reactions with azides, which leads to the formation of triazoles, a class of heterocycles with broad applications in medicinal chemistry and materials science. This click chemistry approach offers a highly efficient and regioselective route to complex nitrogen-containing structures.

Supramolecular Chemistry and Engineered Assemblies

The presence of both a fluorine and an iodine atom on the benzene (B151609) ring of this compound provides unique opportunities for its use in supramolecular chemistry, particularly in the design of materials based on non-covalent interactions.

The iodine atom of the iodoethynyl group in this compound is a potent halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.orgethz.ch This interaction has emerged as a powerful tool for the rational design and construction of ordered supramolecular architectures in the solid state. acs.org

The strength and directionality of the halogen bond can be fine-tuned by the electronic nature of the substituents on the benzene ring. acs.org In the case of this compound, the electron-withdrawing fluorine atom enhances the positive character of the σ-hole on the iodine atom, thereby strengthening the halogen bond. This allows for the predictable assembly of molecules into one-, two-, or three-dimensional networks. Studies have shown that (iodoethynyl)benzene (B1606193) derivatives can form halogen bonds with various acceptors, leading to diverse packing motifs in the crystalline state. acs.org

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Resulting Architecture |

| This compound | Pyridine | N···I Halogen Bond | Linear chains or networks |

| This compound | Carbonyl compounds | O···I Halogen Bond | Sheets or other complex assemblies |

This interactive table showcases the potential of this compound in forming halogen-bonded structures.

A fascinating application of halogen bonding involving iodoethynylbenzene derivatives is in the creation of liquid crystalline materials. beilstein-journals.org Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. By combining a halogen bond donor, such as an iodoethynyl-functionalized molecule, with a complementary halogen bond acceptor, it is possible to induce or modify liquid crystalline behavior. beilstein-journals.org

Research has demonstrated that the interaction between iodoethynylbenzene derivatives and other molecules can lead to the formation of new liquid crystalline phases. beilstein-journals.org The thermal stability and mesophase range of these materials can be influenced by the strength of the halogen bond. For instance, the use of iodoalkynes as halogen bond donors has been reported to produce ordered lamellar phases and phases characteristic of bent-core mesogens at elevated temperatures. whiterose.ac.uk This approach offers a modular and dynamic way to design novel liquid crystalline materials with tunable properties for applications in displays and sensors.

An article focusing on the chemical compound this compound.

The unique structural characteristics of this compound, featuring a terminal iodine atom on an alkyne and a fluorine substituent on the benzene ring, make it a valuable tool in both organic synthesis and materials science. Its utility stems from the ability of the iodoethynyl group to participate in halogen bonding and other key reactions.

Anion Coordination in Crystal Engineering

In the field of crystal engineering, the design and synthesis of crystalline solids with specific structures and properties is a primary goal. Halogen bonding has emerged as a significant non-covalent interaction for constructing supramolecular architectures. The iodine atom in this compound can act as a halogen bond donor, interacting with electron-rich species (anions or Lewis bases) to form predictable and stable crystalline lattices.

The strength and directionality of these halogen bonds allow for the precise control of molecular assembly in the solid state. This has implications for the development of new materials with tailored properties, such as specific packing arrangements or the inclusion of guest molecules within a crystalline framework.

Control of Solid-State Properties through Halogen Bonding

The halogen bonding capabilities of (iodoethynyl)benzene derivatives are instrumental in controlling the solid-state properties of materials. The interaction between the electron-deficient region on the iodine atom (the σ-hole) and an electron donor influences the crystal packing, which in turn dictates the material's physical properties.

In the crystalline state, (iodoethynyl)arenes that also contain halogen bond acceptor sites exhibit distinct halogen bonding. acs.org These interactions are characterized by short distances between the iodine and the acceptor atom (I···A), which are less than the sum of their van der Waals radii, and C–I···A angles typically ranging from 148° to 175°. acs.org The energy of these interactions, estimated to be between 1 and 2 kcal mol⁻¹, is significant enough to be a dominant factor in the crystal packing. acs.org This control over the supramolecular structure allows for the fine-tuning of properties such as melting point, solubility, and even electronic properties.

A study on the complexes of various fluorosubstituted iodophenylacetylenes with N,N-dimethylaminopyridine (DMAP) demonstrated the formation of short N---I halogen bonds. missouristate.edu For instance, the complex of 4-fluoro(iodoethynyl)benzene with DMAP exhibited N---I bond distances ranging from 2.622 to 2.705 Å. missouristate.edu These distances represent a significant interaction, being approximately 74.3% to 76.6% of the sum of the van der Waals radii of nitrogen and iodine. missouristate.edu

| Complex | N---I Halogen Bond Distances (Å) | Percentage of van der Waals Radii Sum |

| 4-Fluoro(iodoethynyl)benzene with DMAP | 2.622, 2.676, 2.700, 2.705 | 74.3% - 76.6% |

| 3,5-Difluoro(iodoethynyl)benzene with DMAP | 2.680 | Not specified |

| 1,2-Bis(iodoethynyl)benzene with DMAP | 2.654, 2.662 | ~75% |

Data sourced from a study on fluorosubstituted iodophenylacetylenes and their complexes. missouristate.edu

Organocatalysis Utilizing Iodoalkyne Moieties for Carbonyl Activation

Iodoalkyne derivatives have been identified as effective organocatalysts, particularly for the activation of carbonyl compounds. csic.esrsc.org This catalytic activity is rooted in the principle of halogen bonding, where the iodine atom of the iodoalkyne interacts with the oxygen atom of the carbonyl group. csic.esrsc.org This I···O interaction polarizes the carbonyl bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. csic.es

Theoretical calculations have shown that the sp-hybridized carbon atom adjacent to the iodine in an iodoalkyne enhances the positive electrostatic potential (σ-hole) on the iodine atom. rsc.org This makes iodoalkynes strong halogen bond donors, comparable to highly fluorinated iodoarenes, which are well-established halogen bonding catalysts. rsc.org

As a proof of concept, iodoalkyne-based organocatalysts have been successfully employed in the synthesis of bisindolylmethane derivatives. csic.esrsc.orgunizar.es This demonstrates their potential as a simple and efficient class of catalysts, opening avenues for the development of new reactions based on halogen bond activation. csic.esrsc.org

Potential in Radiopharmaceutical Chemistry for Labeled Probe Preparation

The presence of an iodine atom in this compound makes it a candidate for applications in radiopharmaceutical chemistry. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, are widely used in medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

By incorporating a radioactive isotope of iodine into the this compound molecule, it can be transformed into a radiolabeled probe. Such probes can be designed to target specific biological molecules or pathways, allowing for non-invasive visualization and study of biological processes in vivo. The fluorine atom can also be a site for radiolabeling with ¹⁸F, another important PET isotope. The development of synthetic methods to efficiently introduce these radioisotopes into the molecule is a key area of research for its potential use in diagnostic imaging and drug development.

Advanced Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are fundamental to confirming the identity and purity of 1-fluoro-3-(iodoethynyl)benzene and for probing its behavior in various chemical environments. Each method offers unique information, and together they provide a holistic understanding of the molecule's properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. While specific research literature detailing mechanistic studies on this exact compound is not prevalent, the expected NMR data can be inferred from its structure and from data on its precursors, such as 1-fluoro-3-iodobenzene (B1666204).

For this compound, ¹H NMR spectroscopy would reveal signals in the aromatic region, typically between 7.0 and 8.0 ppm. The fluorine and iodoethynyl substituents would influence the chemical shifts and coupling patterns of the four aromatic protons. The proton ortho to the fluorine atom would likely appear as a doublet of doublets due to coupling with the adjacent proton and the ¹⁹F nucleus. The other protons would exhibit complex splitting patterns reflecting their coupling relationships.

¹³C NMR spectroscopy provides further structural confirmation. Key signals would include those for the two carbons of the ethynyl (B1212043) group, the carbon atom bonded to the iodine (C-I), the carbon atom bonded to the fluorine (C-F), and the remaining aromatic carbons. The chemical shift of the carbon in the C-I bond is particularly sensitive to its electronic environment.

In mechanistic studies, NMR is used to track the transformation of reactants into products, identify reaction intermediates, and determine reaction kinetics. For instance, in reactions involving the iodoethynyl group, such as Sonogashira coupling, changes in the chemical shifts of the acetylenic and aromatic carbons would be monitored to follow the progress of the reaction.

To illustrate the type of data obtained for a related precursor, the ¹H NMR spectral data for 1-fluoro-3-iodobenzene is presented below.

Table 1: ¹H NMR Data for 1-Fluoro-3-iodobenzene in CDCl₃ This table is based on data for a related precursor compound to illustrate the principles of NMR characterization.

| Assignment | Chemical Shift (ppm) |

| H-2/H-6 | 7.452 - 7.413 |

| H-4/H-5 | 7.02 - 7.00 |

Data sourced from publicly available spectral databases.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for confirming the presence of key functional groups in this compound and for studying intermolecular interactions. The vibrational modes of the molecule are sensitive to the nature of its chemical bonds and its environment.

The IR spectrum of this compound is expected to show characteristic absorption bands. A sharp, weak band around 2200 cm⁻¹ would be indicative of the C≡C triple bond stretching vibration. The C-F stretching vibration would likely appear in the region of 1250-1100 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-I stretching vibration typically occurs at lower frequencies, often below 600 cm⁻¹.

Raman spectroscopy provides complementary information. The C≡C stretching vibration, often weak in the IR spectrum, tends to be strong in the Raman spectrum due to the change in polarizability of this symmetric bond.

Detailed vibrational analysis is often supported by computational methods. A study on the closely related molecule, 1-bromo-3-fluorobenzene, utilized DFT calculations to assign the observed IR and Raman bands. nih.gov This approach allows for a thorough understanding of the vibrational modes and the influence of the halogen substituents on the benzene (B151609) ring. nih.gov

Table 2: Selected Calculated Vibrational Frequencies for the Analogue 1-Bromo-3-fluorobenzene This table presents data for a closely related compound, 1-bromo-3-fluorobenzene, to demonstrate the application of vibrational spectroscopy. The vibrational modes for this compound would show similarities, with key differences in the C≡C and C-I stretching regions.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |

| Aromatic C-H Stretch | 3100 - 3050 |

| Aromatic C=C Stretch | 1580 - 1420 |

| C-F Stretch | ~1240 |

| C-Br Stretch | ~670 |

Data adapted from a computational study on 1-bromo-3-fluorobenzene. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be characterized by absorptions corresponding to π → π* transitions within the aromatic system. The presence of the iodoethynyl substituent is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to benzene or fluorobenzene, indicating a more extended conjugated system.

UV-Vis spectroscopy is particularly useful for studying interactions between the molecule and other species. For example, changes in the absorption spectrum upon the addition of a metal ion or another organic molecule can indicate the formation of a complex. This technique is often used to determine binding constants and stoichiometries of such interactions. A time-dependent DFT (TD-DFT) approach can be used to calculate the electronic absorption wavelengths and assign the observed transitions, as has been demonstrated for related halogenated benzenes. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within a molecule. For this compound, XPS can be used to characterize the C-F and C-I bonds.

The binding energies of the core-level electrons (e.g., F 1s, I 3d, C 1s) are measured. The chemical shift in these binding energies provides insight into the local chemical environment and oxidation state of the atom. For instance, the I 3d spectrum would confirm the presence of iodine. The precise binding energy can help to distinguish the covalently bonded iodine in the iodoethynyl group from other forms of iodine, such as iodide ions or polyiodide species that might form in certain reactions or materials. encyclopedia.pubcapes.gov.br Studies on organoelement compounds have shown that core-electron binding energies are influenced by inductive, resonance, and polarizability effects of the substituents. iaea.org

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. uol.decarleton.edu An analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles.

Crucially, this technique would elucidate the intermolecular interactions that govern the crystal packing. For a molecule containing an iodine atom, halogen bonding is a significant directional interaction that can be expected. chemicalbook.com This is an attractive, non-covalent interaction between the electrophilic region on the iodine atom of a C-I bond and a nucleophilic site on an adjacent molecule, such as the fluorine atom, the π-system of the benzene ring, or the triple bond of the ethynyl group. In addition to halogen bonding, π-π stacking interactions between the aromatic rings are also likely to play a role in the solid-state architecture. Understanding these interactions is critical for designing materials with specific properties, such as those used in organic electronics. While a crystal structure for this compound is not publicly available, the principles of this technique are well-established for related molecules. researchgate.netnih.gov

Quantum Chemical Calculations for Mechanistic Insight and Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a vital complement to experimental studies. These computational methods can be used to predict a wide range of properties for this compound and to gain insight into its reactivity.

Calculations can be employed to:

Optimize the molecular geometry: Predicting bond lengths and angles that can be compared with experimental data from diffraction studies.

Predict spectroscopic data: Simulating NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic (UV-Vis) spectra. nih.govprensipjournals.com This aids in the assignment of experimental spectra.

Analyze the electronic structure: Calculating the energies and distributions of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and electronic transition energies.

Map the electrostatic potential: Identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is key to understanding its intermolecular interactions and reaction sites.

Investigate reaction mechanisms: Modeling reaction pathways, locating transition states, and calculating activation energies to understand how the molecule participates in chemical transformations. mdpi.com

For example, DFT calculations could be used to model the halogen bonding interactions involving the iodine atom, providing information on the strength and geometry of these interactions. Such computational studies are essential for a deeper understanding of the chemical behavior of this compound and for the rational design of new materials and synthetic pathways. arxiv.org

Density Functional Theory (DFT) for Reaction Pathways and Intermolecular Forces

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanistic details of reactions involving this compound and for quantifying the non-covalent forces that govern its interactions with other molecules. mdpi.com DFT calculations allow researchers to map out the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and products. This theoretical approach is invaluable for understanding reaction mechanisms, predicting reaction outcomes, and designing novel synthetic strategies. researchgate.net

In the context of this compound, DFT studies can be employed to investigate various reaction pathways, such as cycloadditions and coupling reactions. For instance, DFT can predict the regioselectivity and stereoselectivity of 1,3-dipolar cycloaddition reactions, providing insights that are crucial for the synthesis of complex heterocyclic compounds. mdpi.com

Furthermore, DFT is instrumental in characterizing the intermolecular forces involving the iodine atom of the iodoethynyl group. Specifically, it is used to study halogen bonding (XB), a non-covalent interaction where the electrophilic region of a halogen atom, known as the σ-hole, interacts with a Lewis base. acs.org DFT calculations can accurately predict the strength and geometry of these halogen bonds. Studies on related (iodoethynyl)benzene (B1606193) derivatives have shown a strong linear free-energy relationship (LFER) with the Hammett parameter σ-para, indicating that substituents on the benzene ring significantly influence the strength of the halogen bond. acs.org The binding free enthalpies for these interactions typically range from -1.1 to -2.4 kcal/mol in benzene solution. acs.org

The table below summarizes key thermodynamic parameters for halogen bonding interactions of iodoethynylarenes with quinuclidine (B89598), as determined by studies on related compounds.

Interactive Data Table: Thermodynamic Data for Halogen Bonding

| XB Donor Substituent | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |

| Me₂N | -1.1 | -4.1 | -3.0 |

| MeO | -1.4 | -4.6 | -3.2 |

| Me | -1.5 | -4.8 | -3.3 |

| H | -1.6 | -5.1 | -3.5 |

| F | -1.7 | -5.2 | -3.5 |

| Cl | -1.8 | -5.4 | -3.6 |

| Br | -1.8 | -5.5 | -3.7 |

| I | -1.8 | -5.5 | -3.7 |

| O₂N | -2.4 | -6.3 | -3.9 |

Note: Data is for para-substituted (iodoethynyl)benzene derivatives with quinuclidine in benzene. The trend is expected to be similar for this compound. acs.org

Computational Analysis of Reactivity and Radicofugal Groups

Computational analysis provides a framework for understanding the reactivity of this compound. The presence of both a fluorine atom and an iodoethynyl group on the benzene ring creates a unique electronic landscape that influences its chemical behavior. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, affecting the electron density of the aromatic ring and the acidity of the ethynyl proton.

The iodoethynyl group is of particular interest as a "radicofugal" group. In certain reactions, this group can be detached, not as an ion, but as a radical. This property can be harnessed in various synthetic transformations. Computational methods, including DFT, can be used to model the homolytic cleavage of the C-I bond and predict the stability of the resulting radicals. This information is crucial for designing and predicting the outcomes of radical-based reactions.

Molecular Electrostatic Potential (MEP) Mapping for σ-Hole Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. nih.gov This method is particularly useful for identifying regions of positive and negative potential, which correspond to electrophilic and nucleophilic sites, respectively.

For this compound, MEP analysis is critical for understanding the nature of the σ-hole on the iodine atom. The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the C-I covalent bond. acs.orgacs.org This positive region arises from the anisotropic distribution of electron density around the halogen atom. acs.org The presence and magnitude of the σ-hole are directly related to the ability of the iodine atom to participate in halogen bonding.

MEP maps clearly show the electrophilic character of the σ-hole, making it a focal point for interactions with nucleophiles or Lewis bases. acs.org The fluorine substituent on the benzene ring can modulate the magnitude of this σ-hole; its electron-withdrawing nature is expected to enhance the positive potential of the σ-hole, thereby strengthening its halogen bonding capabilities. Computational studies have shown that substituent effects, even from distant positions on a conjugated system, can significantly influence the σ-hole potential. acs.org

The table below lists the names of the chemical compounds mentioned in this article.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the development of sustainable and environmentally benign processes. For 1-fluoro-3-(iodoethynyl)benzene, a key research direction will be the development of novel synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry. Current synthetic routes often rely on multi-step procedures starting from precursors like 1-fluoro-3-iodobenzene (B1666204). nih.govuni.lubldpharm.comnist.gov Future research will likely focus on more direct and atom-economical approaches.

One promising avenue is the exploration of one-pot reactions that combine C-H activation, halogenation, and alkynylation steps, thereby reducing the number of synthetic operations and minimizing waste. The development of reusable catalysts, such as polymer-supported or magnetic nanoparticle-based systems, for the synthesis of this compound would represent a significant advance in sustainability. For instance, the use of reusable ZnO-CTAB nanocrystals has been reported for the sustainable synthesis of 1,2,3-triazoles, and similar catalytic systems could be adapted for the synthesis of haloalkynes. rsc.org Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids will be crucial in reducing the environmental footprint of its synthesis.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Research Focus |

| One-Pot Multi-Component Reactions | Reduced reaction time, fewer purification steps, increased overall yield. | Development of catalysts that can mediate multiple transformations in a single vessel. |

| Reusable Heterogeneous Catalysts | Ease of separation, catalyst recycling, reduced metal contamination in the product. | Design of robust and highly active solid-supported catalysts. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Optimization of flow reactor setups for the continuous synthesis of the target molecule. |

| Solvent-Free or Green Solvents | Reduced environmental impact, lower cost, simplified workup procedures. | Investigation of reaction kinetics and catalyst performance in alternative reaction media. |

Exploration of Unprecedented Reactivity Modes and Catalytic Cycles

The iodoethynyl group in this compound is a key driver of its reactivity, particularly its ability to act as a potent halogen bond donor. The electron-withdrawing nature of the fluorine atom further enhances the electrophilicity of the iodine atom, making it a powerful tool for supramolecular assembly. Future research will delve deeper into harnessing this halogen bonding capability to drive unprecedented chemical transformations. This could involve the design of novel catalytic cycles where this compound acts as a transient template or a catalyst itself, activating substrates through specific and directional non-covalent interactions.

Beyond halogen bonding, the unique electronic interplay between the fluoro and iodoethynyl substituents could lead to the discovery of novel reactivity patterns in metal-catalyzed cross-coupling reactions. Researchers may explore its participation in less common coupling reactions or its ability to trigger unique catalytic intermediates, leading to the synthesis of previously inaccessible molecular architectures. The development of reactions where the iodoalkyne moiety undergoes a cascade of transformations in a single operation, controlled by the electronic influence of the fluorine atom, is another exciting prospect.

Advanced Applications in Functional Materials and Supramolecular Systems with Tunable Properties

The ability of this compound to form strong and directional halogen bonds makes it an exceptional building block for the construction of advanced functional materials and supramolecular systems. A significant area of future research will be its incorporation into liquid crystals. The linear geometry of the iodoethynyl group and the potential for strong intermolecular interactions are conducive to the formation of mesophases. The fluorine substituent can be used to fine-tune the material's properties, such as its clearing point, viscosity, and dielectric anisotropy.

Furthermore, the principles of crystal engineering can be applied to design solid-state materials with tailored properties. By co-crystallizing this compound with various halogen bond acceptors, it may be possible to create materials with interesting optical, electronic, or porous properties. For example, the formation of co-crystals with fluorescent molecules could lead to new phosphorescent materials. The precise control over the supramolecular architecture afforded by halogen bonding opens up possibilities for creating materials with tunable properties, where small changes in the molecular components can lead to large changes in the bulk material's function.

Table 2: Potential Functional Materials Incorporating this compound

| Material Type | Key Feature | Potential Application |

| Liquid Crystals | Anisotropic properties, response to external stimuli. | Displays, sensors, optical switching devices. |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence from organic compounds. | Solid-state lighting, flexible displays. |

| Porous Organic Frameworks | High surface area, defined pore structures. | Gas storage, separation, catalysis. |

| Nonlinear Optical Materials | Second- or third-order optical nonlinearities. | Optical data storage, telecommunications. |

Interdisciplinary Research Bridging Organic Synthesis with Fields like Biology, Nanoscience, and Physics

The unique properties of this compound make it a valuable tool for interdisciplinary research, bridging the gap between synthetic organic chemistry and other scientific domains.

In the realm of biology and medicinal chemistry , the fluorine atom is a well-established bioisostere for hydrogen, often leading to improved metabolic stability and binding affinity of drug candidates. The iodoethynyl group can serve as a versatile handle for bioconjugation or as a pharmacophore itself. Future research could involve the incorporation of the this compound scaffold into biologically active molecules to probe protein-ligand interactions or to develop new therapeutic agents. Its ability to form strong halogen bonds could be exploited in the design of enzyme inhibitors or protein-protein interaction modulators.

In nanoscience , the rigid and linear nature of the iodoethynylbenzene unit makes it an attractive component for the construction of molecular wires and other nanoelectronic components. The fluorine substituent can be used to modulate the electronic properties of these systems. Research in this area will focus on the synthesis of self-assembled monolayers and other ordered structures on surfaces, and the investigation of their charge transport properties.

From a physics perspective, the study of the fundamental interactions involving this compound, such as the precise nature of the halogen bond and the influence of the fluorine atom on the electronic structure, will provide valuable data for the development and refinement of theoretical models. Advanced spectroscopic and computational techniques will be employed to elucidate the subtle interplay of forces that govern the behavior of this molecule, contributing to a deeper understanding of non-covalent interactions and their role in molecular recognition and self-assembly.

常见问题

Q. What are the optimized synthetic routes for 1-fluoro-3-(iodoethynyl)benzene, and how is purity ensured?

The compound is synthesized via a gold-catalyzed alkynylative cyclization protocol (General Procedure GP2) using 1-ethynyl-3-fluorobenzene and iodoalkynes. Reaction conditions include dichloromethane (DCM) as the solvent, ambient temperature, and a gold(I) catalyst. Yields typically exceed 90%, with purity confirmed by H NMR (e.g., δ 7.60–7.33 ppm for aromatic protons) and F NMR (δ -109.72 ppm) . Post-synthesis purification involves column chromatography or distillation for high-purity isolates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- H NMR : Identifies aromatic proton environments (e.g., splitting patterns at δ 7.60–6.94 ppm).

- F NMR : Confirms fluorine substitution (sharp singlet at δ -109.72 ppm) .

- HRMS (APCI) : Validates molecular weight (e.g., [M+H] at m/z 262.9412) . Cross-referencing with literature data ensures structural fidelity.

Advanced Research Questions

Q. How does this compound participate in gold-catalyzed cyclization reactions?

The iodoethynyl group acts as an electrophilic alkyne in gold-catalyzed reactions, enabling cyclization with allenoates to form β-alkynyl-γ-butenolides. The fluorine substituent influences regioselectivity via electronic effects, while the gold catalyst activates the alkyne for nucleophilic attack. Solvent polarity (e.g., DCM vs. THF) and catalyst loading (1–5 mol%) critically impact reaction efficiency .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

Discrepancies in NMR or HRMS data may arise from impurities, solvent effects, or isotopic interference. Mitigation steps include:

Q. How do substituent modifications (e.g., methyl, methoxy) affect the reactivity of iodoethynylbenzene derivatives?

Substituents alter electronic and steric properties:

- Electron-donating groups (e.g., methoxy) : Increase alkyne nucleophilicity, accelerating cyclization but potentially reducing stability.

- Bulky groups (e.g., tert-butyl) : Steric hindrance can lower yields but improve selectivity for less crowded products . Systematic studies using derivatives like 1-(iodoethynyl)-4-methoxybenzene (84% yield) demonstrate these trends .

Q. Can this compound serve as a precursor for hypervalent iodine compounds?

Yes. The iodine atom in the iodoethynyl group can engage in hypervalent bonding, as seen in related iodobenzoxoles. Transeffects and ligand exchange dynamics (e.g., with dimethyl groups) enable applications in asymmetric synthesis or oxidation catalysis .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。